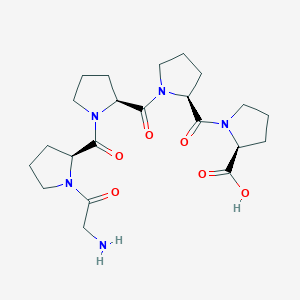
Glycyl-L-prolyl-L-prolyl-L-prolyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-prolyl-L-prolyl-L-prolyl-L-proline is a peptide compound composed of five amino acids: glycine and four proline residues. Peptides like this one are of significant interest in biochemical research due to their potential biological activities and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-prolyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the resin: The resin is activated to allow the first amino acid (glycine) to attach.
Coupling reactions: Each subsequent amino acid (proline) is coupled to the growing chain using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection steps: After each coupling, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-prolyl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: This reaction can be used to reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Protecting groups and coupling reagents like HBTU and DIPEA are used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can restore thiol groups.
Applications De Recherche Scientifique
Glycyl-L-prolyl-L-prolyl-L-prolyl-L-proline has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and structure.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic potential in treating diseases like Alzheimer’s, where peptides can modulate biological pathways.
Industry: Used in the development of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism of action of Glycyl-L-prolyl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, altering their activity. For example, it may inhibit enzyme activity by occupying the active site or modulate receptor signaling by binding to receptor sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
Glycyl-L-prolyl-L-leucyl-glycyl-L-proline: Used to study collagenase substrate specificity.
Uniqueness
Glycyl-L-prolyl-L-prolyl-L-prolyl-L-proline is unique due to its specific sequence of four proline residues, which can confer distinct structural and functional properties compared to other peptides. This unique sequence can influence its stability, binding affinity, and biological activity.
Propriétés
Numéro CAS |
66187-01-7 |
|---|---|
Formule moléculaire |
C22H33N5O6 |
Poids moléculaire |
463.5 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H33N5O6/c23-13-18(28)24-9-1-5-14(24)19(29)25-10-2-6-15(25)20(30)26-11-3-7-16(26)21(31)27-12-4-8-17(27)22(32)33/h14-17H,1-13,23H2,(H,32,33)/t14-,15-,16-,17-/m0/s1 |
Clé InChI |
SQHBFTZPTIJLPO-QAETUUGQSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CN)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)CN)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


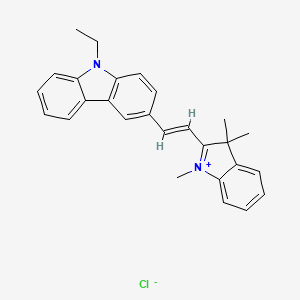

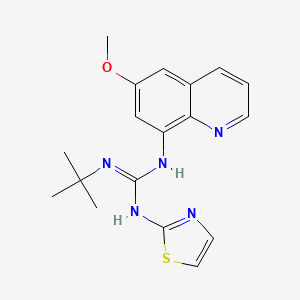


![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)-](/img/structure/B14472724.png)

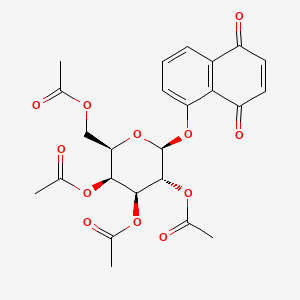
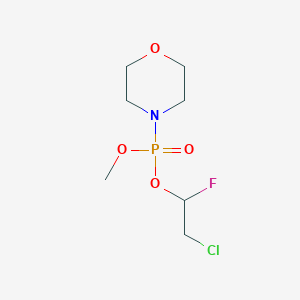

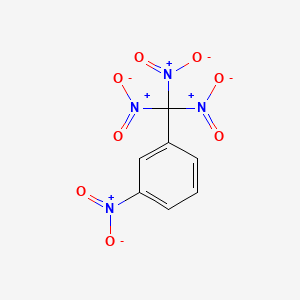
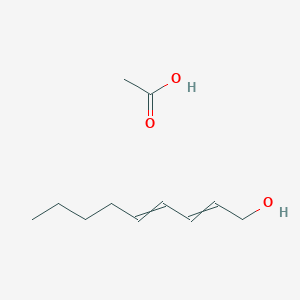
![1-[2-(2-Chloroethoxy)ethoxy]hexane](/img/structure/B14472772.png)

